ethyl 2-(2-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}-1,3-thiazol-4-yl)acetate ethyl 2-(2-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}-1,3-thiazol-4-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1058373-55-9
VCID: VC11934430
InChI: InChI=1S/C20H20N4O5S/c1-3-29-19(27)8-14-11-30-20(22-14)23-17(25)10-24-12-21-16(9-18(24)26)13-4-6-15(28-2)7-5-13/h4-7,9,11-12H,3,8,10H2,1-2H3,(H,22,23,25)
SMILES: CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)OC
Molecular Formula: C20H20N4O5S
Molecular Weight: 428.5 g/mol

ethyl 2-(2-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}-1,3-thiazol-4-yl)acetate

CAS No.: 1058373-55-9

Cat. No.: VC11934430

Molecular Formula: C20H20N4O5S

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-(2-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}-1,3-thiazol-4-yl)acetate - 1058373-55-9

Specification

CAS No. 1058373-55-9
Molecular Formula C20H20N4O5S
Molecular Weight 428.5 g/mol
IUPAC Name ethyl 2-[2-[[2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Standard InChI InChI=1S/C20H20N4O5S/c1-3-29-19(27)8-14-11-30-20(22-14)23-17(25)10-24-12-21-16(9-18(24)26)13-4-6-15(28-2)7-5-13/h4-7,9,11-12H,3,8,10H2,1-2H3,(H,22,23,25)
Standard InChI Key NJMFBAPQWNGLIJ-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)OC
Canonical SMILES CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)OC

Introduction

Chemical Structure and Nomenclature

Systematic IUPAC Name

The compound’s IUPAC name is ethyl 2-[2-({2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate, reflecting its:

  • Pyrimidinone core: A six-membered ring with a ketone group at position 6 and a 4-methoxyphenyl substituent at position 4 .

  • Thiazole ring: A five-membered aromatic ring containing sulfur and nitrogen .

  • Ester and acetamido groups: Functional groups contributing to its reactivity and solubility .

Molecular Formula and Weight

  • Molecular Formula: C₂₀H₂₀N₄O₅S .

  • Molecular Weight: 412.5 g/mol .

Structural Features

FeatureDescription
Pyrimidinone ring6-oxo-1,6-dihydropyrimidine with 4-(4-methoxyphenyl) substitution .
Thiazole ring1,3-thiazole linked via acetamido bridge to pyrimidinone .
Ester groupEthyl acetate moiety enhancing lipophilicity .

Synthesis and Reactivity

Synthetic Routes

The synthesis involves multi-step organic reactions:

  • Pyrimidinone Formation:

    • A Hantzsch-like condensation between a β-keto ester (e.g., ethyl acetoacetate) and 4-methoxybenzaldehyde yields the 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine intermediate .

  • Acetylation:

    • The pyrimidinone intermediate is acetylated using chloroacetyl chloride to introduce the acetamido linker.

  • Thiazole Coupling:

    • The acetamido-pyrimidinone is coupled with a thiazole derivative (e.g., ethyl 2-aminothiazole-4-acetate) via carbodiimide-mediated amide bond formation (EDCI, triethylamine) .

Key Reactions

Reaction TypeConditionsOutcome
HydrolysisAcidic/alkaline conditionsEster → carboxylic acid .
Nucleophilic substitutionThiazole sulfur reactivityPotential for functionalization .
OxidationStrong oxidizing agentsPyrimidinone ketone stability .

Physicochemical Properties

Physical Properties

PropertyValue/DescriptionSource
Melting PointNot reported; estimated >150°C (crystalline solid) .
SolubilitySoluble in DMSO, DMF; sparingly in water .
LogP (Partition)~2.8 (predicted via PubChem) .

Spectroscopic Data

TechniqueKey Signals
IR (cm⁻¹)1720 (ester C=O), 1680 (amide C=O), 1650 (pyrimidinone C=O) .
¹H NMR (δ ppm)1.3 (t, CH₃CH₂), 3.8 (s, OCH₃), 6.9–7.4 (aromatic H) .
MS (m/z)413 [M+H]⁺ (calculated for C₂₀H₂₁N₄O₅S) .

Biological and Pharmacological Applications

Antimicrobial Activity

  • Mechanism: The thiazole and pyrimidinone moieties disrupt microbial cell wall synthesis or enzyme function .

  • Findings: Analogous compounds exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli .

Enzyme Inhibition

  • Targets:

    • Dihydrofolate reductase (DHFR): Pyrimidinone derivatives inhibit folate metabolism .

    • Acetylcholinesterase (AChE): Thiazole-containing compounds show IC₅₀ values <10 µM .

Comparative Analysis with Analogues

CompoundStructural DifferenceBioactivity Comparison
Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate Lacks pyrimidinone ringLower antimicrobial potency (MIC >32 µg/mL) .
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxopyrimidine-5-carboxylate No thiazole moietyWeak enzyme inhibition (IC₅₀ >50 µM) .

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